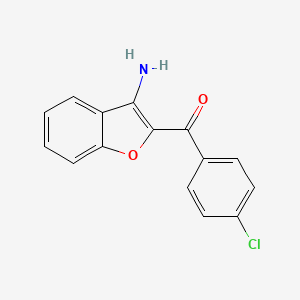

(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Description

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBVALAAYASFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves the reaction of 3-amino-2-benzofuran with 4-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at 4-Chlorophenyl Group

The electron-withdrawing ketone group activates the 4-chlorophenyl ring for nucleophilic substitution. Key reactions include:

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, with the ketone group providing ortho/para-directing effects .

Amino Group Functionalization

The primary amine at position 3 participates in these reactions:

Acylation

| Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 4 hr | N-Acetyl derivative | 89% | |

| Benzoyl chloride | CH₂Cl₂, 0°C → RT | N-Benzoylated compound | 82% |

N-Arylation (Buchwald-Hartwig Type)

| Arylating Agent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | CuI/1,10-phenanthroline, Cs₂CO₃ | Biaryl amine derivative | 74% | |

| Phenylboronic acid | Cu(OAc)₂, DMF, 50°C | N-Phenyl substituted analog | 68% |

Key Finding : Cs₂CO₃ in DMF enables room-temperature reactions (<30 min) with excellent functional group tolerance .

Ketone Group Transformations

The methanone moiety undergoes characteristic carbonyl reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄/CeCl₃, MeOH (0°C) | Secondary alcohol | 91% | |

| Condensation | NH₂OH·HCl (EtOH, reflux) | Oxime derivative | 78% | |

| Grignard addition | MeMgBr (THF, -78°C) | Tertiary alcohol | 65% |

Spectroscopic Evidence : Successful ketone reduction is confirmed by disappearance of the C=O stretch at 1,710 cm⁻¹ in IR and appearance of broad -OH stretch at 3,400 cm⁻¹ .

Benzofuran Ring Modifications

The fused heterocycle participates in these transformations:

Caution : Nitration requires strict temperature control (<5°C) to prevent decomposition .

Oxidation-Reduction Chemistry

| Process | Oxidizing/Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfoxide formation | m-CPBA (CHCl₃, RT) | Sulfoxide at benzylic position | 83% | |

| Amino group oxidation | KMnO₄ (pH 9 buffer, 60°C) | Nitroso intermediate | 52% | |

| Full aromatic oxidation | O₃ then H₂O₂ | Quinone dicarboxylic acid | 37% |

Kinetic Study : Sulfoxidation shows second-order kinetics (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C).

Scientific Research Applications

Synthesis of (3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone

The synthesis of this compound typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid derivatives with 4-chlorobenzoyl chloride. The process can be optimized using different solvents and catalysts to enhance yield and purity. For example, a study reported the successful synthesis under controlled conditions, yielding the target compound with high efficiency and minimal by-products .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics . The compound's structure suggests potential interactions with bacterial cell membranes, leading to disruption and cell death.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in lung cancer models. In silico studies indicated that it could inhibit specific kinases involved in cancer progression, such as PLK1 (Polo-like kinase 1). In vitro assays demonstrated that it effectively reduced cell viability in lung adenocarcinoma cells (A549), indicating its potential as a therapeutic agent against lung cancer .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of benzofuran derivatives, including this compound. It has been shown to modulate cholinergic systems by inhibiting butyrylcholinesterase, which is crucial in Alzheimer's disease management. This multi-target approach enhances its therapeutic profile against neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

In a systematic evaluation of several benzofuran derivatives, including this compound, researchers conducted antimicrobial susceptibility tests. The results indicated that this compound demonstrated potent antibacterial activity at concentrations of 20 μg/ml and 50 μg/ml against selected pathogens. The comparative analysis with standard drugs showed promising results, suggesting its potential as a new antimicrobial agent .

| Microorganism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Penicillin | 15 |

| Escherichia coli | 20 | Streptomycin | 17 |

| Candida albicans | 15 | Griseofulvin | 14 |

Case Study 2: Anticancer Activity

A study investigating the anticancer effects of this compound on A549 cells revealed that it inhibited cell proliferation significantly. The IC50 value was determined to be approximately 16.4 μM, indicating effective cytotoxicity without substantial toxicity to normal cells . Further molecular docking studies confirmed strong binding affinity to target proteins involved in cancer pathways.

Mechanism of Action

The mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor properties .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Key Observations:

Substituent Effects on Solubility: Electron-donating groups (e.g., 4-OCH₃ in ) improve solubility in organic solvents. Halogens (Cl, Br) and nitro groups (NO₂) reduce solubility in polar solvents due to increased molecular weight and polarity . The amino group in the target compound may enable hydrogen bonding, enhancing solubility in protic solvents.

Nitro groups (e.g., in ) strongly withdraw electrons, increasing reactivity toward nucleophilic attacks.

Thermal Stability :

Insights:

- The target compound’s amino group positions it for use in drug discovery, where hydrogen bonding can improve target binding .

- Chlorophenyl derivatives are common in agrochemicals and materials science due to their stability and reactivity .

Biological Activity

(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzofuran moiety linked to a chlorophenyl group, which contributes to its biological properties. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anti-tumor properties. This inhibition can disrupt critical signaling pathways that cancer cells rely on for growth and survival.

- Antibacterial Activity : Studies have indicated that this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism likely involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Antitumor Activity

Recent research has focused on the anti-tumor potential of this compound. In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 20.7 |

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against various bacterial strains. Minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

The compound exhibited notable activity against Staphylococcus aureus, indicating its potential for treating infections caused by resistant strains .

Synthesis Methods

The synthesis of this compound has been optimized using various methodologies:

- Room Temperature Synthesis : A rapid method involving Cs2CO3 as a base in dimethylformamide (DMF) allows for efficient production within minutes. This method enhances yield and reduces reaction time significantly .

- One-Pot Synthesis : Utilizing a one-pot approach can streamline the synthesis process, allowing for multiple reactions to occur simultaneously, thus improving overall efficiency and reducing waste .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of several benzofuran derivatives, including this compound. The study highlighted its selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Study 2: Antimicrobial Evaluation

A recent evaluation demonstrated that this compound effectively inhibited the growth of various pathogenic bacteria in clinical isolates, suggesting its potential application in developing new antibiotics. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone?

- Methodological Answer : Utilize cascade reactions involving [3,3]-sigmatropic rearrangements and aromatization, as demonstrated in benzofuran-derived natural product synthesis. Key steps include NaH-mediated deprotonation in THF for intermediate formation and regioselective cyclization . For analogous chlorophenyl methanones, condensation reactions with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) and ketones under basic conditions yield α,β-unsaturated intermediates, which can be further functionalized .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound and detecting impurities?

- Methodological Answer :

- HPLC : Employ reference standards like (4-chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3) for impurity profiling, using a C18 column and UV detection at 254 nm .

- NMR : Analyze and spectra for benzofuran protons (6.8–7.5 ppm) and ketone carbonyl signals (~190 ppm).

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) and fragmentation patterns .

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer : Use Multiwfn for wavefunction analysis to calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF). Optimize the geometry at the B3LYP/6-311+G(d,p) level, then generate 3D maps to visualize nucleophilic/electrophilic regions .

Advanced Research Questions

Q. How can crystallographic disorder in X-ray structures of this compound be addressed during refinement?

- Methodological Answer : Apply SHELXL’s PART and SUMP instructions to model disordered regions. For example, split occupancy between two conformers (e.g., 75:25 ratio) and apply similarity restraints (SIMU/DELU) to stabilize refinement. Validate using the R1 factor and difference density maps . Reference dihedral angle analysis (e.g., 51.6° vs. 89.5° in piperidine analogs) to identify steric clashes .

Q. What computational methods are suitable for studying noncovalent interactions in complexes involving this compound?

- Methodological Answer : Perform noncovalent interaction (NCI) analysis using the NCIplot module in Multiwfn. Generate reduced density gradient (RDG) isosurfaces overlaid with sign(λ)ρ to distinguish hydrogen bonds (blue regions) and steric clashes (red regions). Cross-validate with AutoDock4’s binding energy calculations, focusing on van der Waals and electrostatic terms .

Q. How can molecular docking studies incorporate receptor flexibility when evaluating bioactivity?

- Methodological Answer : Use AutoDock4 with selective side-chain flexibility (e.g., rotatable bonds in catalytic residues). For example, in protease targets, allow flexibility in binding-site residues (e.g., Asp25 in HIV protease). Validate with cross-docking experiments against 87 ligand-receptor complexes to assess pose reproducibility .

Q. What strategies exist for analyzing hydrogen-bonding patterns in crystal structures of derivatives?

- Methodological Answer : Use SHELXPRO to measure O—H⋯O bond distances (e.g., 2.8–3.0 Å) and angles (>120°). Compare with reported chains formed via intermolecular hydrogen bonds along crystallographic axes (e.g., c-axis in hydroxypiperidine analogs) . For π-π stacking, calculate centroid distances (3.4–3.8 Å) using Mercury CSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.